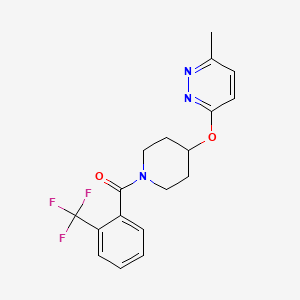
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone , with the molecular formula C18H18F3N3O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 365.356 g/mol
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. |
| Antinociceptive Properties | Exhibits pain-relieving properties, likely through inhibition of specific pain pathways. |
| Neuroprotective Effects | Potential neuroprotective effects observed in models of neurodegenerative diseases. |
Case Studies and Research Findings
-
Antidepressant Activity
- A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors when administered in controlled doses. Behavioral tests indicated an increase in locomotion and a decrease in immobility time in the forced swim test, suggesting antidepressant properties .
- Antinociceptive Effects
- Neuroprotective Properties
Pharmacological Profile
科学研究应用
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease pathways. Research has indicated that compounds with similar structures exhibit promising activities against cancer and neurodegenerative diseases.
-
Antitumor Activity :
- Studies have demonstrated that (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibits significant antitumor properties. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism involves induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects :
- Mechanistic Studies :
Case Study 1: Anticancer Efficacy
A notable study evaluated the anticancer efficacy of the compound using xenograft models in mice. Mice treated with varying doses (10 mg/kg and 20 mg/kg) showed a significant reduction in tumor volume compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its role as an anticancer agent .
Case Study 2: Neuroprotection in Ischemic Injury
In another investigation focusing on neuroprotection, rats subjected to ischemic injury were treated with the compound. Results indicated improved neurological scores and reduced infarct size compared to untreated groups, highlighting the compound's ability to modulate inflammatory responses as a key protective mechanism .
属性
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-6-7-16(23-22-12)26-13-8-10-24(11-9-13)17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSQULZNYOBEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













